undecanol, ethoxylated, propoxylated
Description
Unique Structural Features of Undecanol (B1663989), Ethoxylated, Propoxylated
Undecanol, ethoxylated, propoxylated is a specific type of alcohol alkoxylate derived from undecanol, a fatty alcohol with an eleven-carbon chain. Its structure is characterized by the attachment of a polyether chain composed of both ethylene (B1197577) oxide and propylene (B89431) oxide units to the undecanol backbone. vulcanchem.com
The hydrophobic portion of this compound is derived from undecanol, which has the chemical formula C11H24O. wikipedia.orgatamanchemicals.com This C11 alkyl chain provides the necessary hydrophobicity for the surfactant to interact with nonpolar substances like oils and greases. The length of the alkyl chain is a critical factor influencing the surfactant's properties. A longer alkyl chain generally leads to increased hydrophobicity. nih.gov The C11 chain length in undecanol-derived surfactants offers a balance of properties suitable for various applications. nih.gov Undecanol itself can be produced from the reduction of the corresponding aldehyde, undecanal (B90771). wikipedia.org
The arrangement of the ethylene oxide and propylene oxide units along the polyether chain, known as the polymer architecture, significantly influences the surfactant's performance. There are three primary architectures:
Block Copolymers: In a block copolymer, the EO and PO units are arranged in distinct blocks. For example, a block of PO units might be followed by a block of EO units. This arrangement can lead to well-defined hydrophilic and hydrophobic regions within the polyether chain itself.
Random Copolymers: In a random copolymer, the EO and PO units are distributed randomly along the polyether chain. This leads to a more uniform distribution of hydrophilic and hydrophobic character along the chain.
Alternating Copolymers: In an alternating copolymer, the EO and PO units are arranged in a regular, alternating sequence. The synthesis of perfectly alternating olefin-styrene copolymers has been achieved through methods like reversible addition-fragmentation chain transfer (RAFT) copolymerization followed by post-polymerization modification. rsc.org While challenging, achieving an alternating structure of EO and PO in alcohol alkoxylates can lead to unique properties. mdpi.com
Commercial this compound is not a single, pure compound but rather a complex mixture of different molecules. This complexity arises from two main factors:
Homologue Distribution: During the alkoxylation process, the number of EO and PO units that add to the undecanol molecule varies, resulting in a distribution of molecules with different polyether chain lengths. This is known as the homologue distribution. For instance, a product might have an average of 5 EO units, but individual molecules may contain anywhere from 2 to 8 units.
Isomeric Distribution: The starting undecanol itself can be a mixture of isomers, particularly if it is derived from petrochemical sources. jiahua.com These isomers can have branched alkyl chains, which can affect the packing of the surfactant molecules at interfaces and influence properties like wetting and detergency. jiahua.comjiahua.com For example, a branched C13 alcohol ethoxylate has been shown to have excellent permeability and emulsification properties. researchgate.net Therefore, the final product will contain a mixture of these different undecanol isomers, each with its own distribution of ethoxy and propoxy groups.
Data Tables
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C16H34O3 | vulcanchem.comchembk.com |
| Molar Mass | 274.45 g/mol | vulcanchem.comchembk.com |
| Density | ~0.831 g/cm³ | vulcanchem.com |
| Boiling Point | 146°C at 30 mm Hg | vulcanchem.com |
| Flash Point | 113°C | vulcanchem.com |
Properties
CAS No. |
103657-85-8 |
|---|---|
Molecular Formula |
C7H4F3N3 |
Synonyms |
undecanol, ethoxylated, propoxylated |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Kinetics
Homogeneous Catalysis
Homogeneous catalysts are soluble in the reaction medium, forming a single phase with the reactants. chemistryworld.commq.edu.au
Alkali metals and their hydroxides or alkoxides, such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH), are the most common homogeneous catalysts for alkoxylation. eurochemengineering.comfrontiersin.org KOH is often preferred due to the larger ionic radius of the potassium ion, which makes the corresponding alkoxide a more active catalyst. eurochemengineering.com
The primary advantage of homogeneous catalysts is their high activity and selectivity under relatively mild conditions. mq.edu.au However, a significant drawback is that they remain in the final product and must be neutralized with an acid (e.g., acetic or phosphoric acid) in a subsequent step, forming salts that can affect the product's performance. google.com
The product of conventional base-catalyzed ethoxylation is a mixture of polymer chains with a broad, Poisson-like distribution of molecular weights. nih.gov
Table 1: Comparison of Homogeneous Alkali Catalysts in the Ethoxylation of C12-14 Alcohols This table presents data for C12-14 fatty alcohols as a representative model for undecanol (B1663989).
| Catalyst | Unreacted Alcohol (%) | Byproduct (PEG) (%) | Distribution |
| NaOH | 10.3 | 1.1 | Broad |
| KOH | 6.5 | 1.2 | Broad |
| CH₃ONa | 9.8 | 1.3 | Broad |
| CH₃OK | 8.2 | 1.2 | Broad |
Source: Adapted from data on the ethoxylation of C12-14 primary alcohols. researchgate.net
Heterogeneous Catalysis
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction medium. mq.edu.aunih.gov This characteristic offers the significant advantage of easy separation from the product through simple filtration, eliminating the need for a neutralization step and improving the purity of the final surfactant. mq.edu.au
Catalysts such as calcium- or barium-based compounds and certain types of clays (B1170129) or metal oxides have been developed for "narrow-range ethoxylation" (NRE). nih.gov These catalysts promote a more controlled addition of alkylene oxides, resulting in a product with a much narrower distribution of oligomer chain lengths and a lower content of unreacted alcohol compared to conventional homogeneous catalysts. nih.gov This narrower distribution can lead to improved surface-active properties.
For instance, studies on the ethoxylation of C12-C14 primary alcohols have shown that specialized catalysts can produce a product with a significantly lower amount of unreacted alcohol and a more peaked distribution of ethoxymers. nih.gov
Table 2: Product Distribution for Different Catalyst Types in Fatty Alcohol Ethoxylation This table illustrates the principle of product distribution for different catalyst systems.
| Catalyst Type | Catalyst Example | Key Feature | Product Distribution |
| Homogeneous | KOH, NaOH | Conventional Base | Broad (Poisson-like) |
| Heterogeneous | Barium-based | Narrow-Range Ethoxylation (NRE) | Narrow |
| Heterogeneous | Acidic (e.g., Lewis acids) | Can produce byproducts | Varies, can be narrow |
Source: Synthesized from principles described in multiple sources. researchgate.netnih.gov
The development of advanced heterogeneous catalysts, such as double metal cyanide (DMC) catalysts, has also been a focus, particularly for producing high molecular weight polyols with very low polydispersity. frontiersin.org
Impact on Molecular Weight Distribution and Polydispersity
The alkoxylation of undecanol results in a mixture of polymer chains with varying lengths of ethoxy and propoxy units, rather than a single, discrete molecule. This mixture is characterized by its molecular weight distribution (MWD) and polydispersity index (PDI), where PDI is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). A PDI of 1.0 indicates a perfectly uniform (monodisperse) sample, while higher values signify a broader distribution of chain lengths.
The choice of catalyst has a profound impact on the PDI of the final product.
Conventional Catalysts (e.g., KOH, NaOH): These catalysts typically produce alcohol alkoxylates with a broad molecular weight distribution. google.com This is due to the relative reaction rates of the initiator (undecanol) and the growing polymer chains.
Narrow-Range Catalysts: Specialized catalysts have been developed to produce "narrow-range ethoxylates" (NREs). These systems promote a more uniform addition of epoxide units across all alcohol molecules, resulting in a lower PDI. researchgate.net Double metal cyanide (DMC) catalysts, for instance, can produce ethoxylated mixtures with a PDI of less than 1.20. google.com This is significantly narrower than what is achieved with standard KOH catalysis under identical conditions. google.com
The table below illustrates how catalyst choice can influence the polydispersity of the resulting alkoxylated alcohol.
| Catalyst Type | Typical Polydispersity Index (PDI) | Key Characteristics |
|---|---|---|
| Potassium Hydroxide (KOH) | > 1.20 | Broad molecular weight distribution, traditional method. google.com |
| Double Metal Cyanide (DMC) | < 1.20 | Narrow molecular weight distribution, lower levels of byproducts like polyethylene (B3416737) glycol (PEG). google.com |
| Proprietary NRE Catalysts (e.g., MCT-09, NAE-03) | Narrow (specific value varies) | Designed to produce narrower oligomer distribution and improved functional properties. researchgate.net |
The ability to control the MWD and PDI is crucial as these parameters directly influence the physicochemical and performance properties of the surfactant.
Reactor Design and Process Optimization for Alkoxylation
The industrial production of undecanol, ethoxylated, propoxylated is performed in specialized reactors designed to handle the highly exothermic nature of the reaction and the hazardous properties of the epoxide reactants. researchgate.net The design of these reactors focuses on maximizing safety, productivity, and product quality by ensuring efficient mass and heat transfer. frontiersin.org
Alkoxylation reactions are generally conducted in semi-batch gas-liquid reactors, where the liquid undecanol and catalyst are charged initially, and the gaseous or liquid epoxides are fed continuously over time. researchgate.netfrontiersin.org The industry has seen an evolution from conventional stirred-tank reactors to more advanced loop reactor configurations. frontiersin.org
Conventional Stirred-Tank Reactor: This is a traditional design but can suffer from mass and heat transfer limitations, especially at large scales. This can lead to safety concerns due to the potential for unreacted epoxide to accumulate in the reactor's headspace. researchgate.netfrontiersin.org
Venturi Loop Reactor (VLR): In this design, a pump recirculates the liquid through an external loop containing a heat exchanger and a Venturi ejector. The ejector disperses the gaseous epoxide into the liquid, creating a large interfacial area for reaction and improving mass transfer. eurochemengineering.comfrontiersin.org
Spray Tower Loop Reactor (STLR): This reactor disperses the liquid phase as droplets into a gaseous epoxide atmosphere. eurochemengineering.comresearchgate.net This design offers excellent mass transfer but may require a higher power input for liquid recirculation compared to a VLR. frontiersin.org
Enhanced Loop Reactor (ELR): This modern design combines the advantages of both VLR and STLR technologies. It can start the reaction with a very low amount of substrate (like an STLR) and achieves high mass transfer efficiency with low power input (like a VLR). frontiersin.orgballestra.com This provides high flexibility and safety, allowing for the production of products with a high degree of alkoxylation in a single step. frontiersin.orgballestra.com
Recent developments also explore the use of continuous reactor systems, such as tubular reactors or microreactors, to further intensify the process. researchgate.netfrontiersin.org These continuous systems offer the potential for higher productivity and enhanced safety due to much smaller reactor volumes and superior heat removal capabilities. frontiersin.org For example, microreactors with channel diameters of around 600 µm have been used for the alkoxylation of alcohols, achieving complete conversion in residence times as short as 15-150 seconds under high pressure (60-100 bar). researchgate.netfrontiersin.org
The following table provides a comparative overview of different reactor technologies used for alkoxylation.
| Reactor Type | Operating Principle | Advantages | Disadvantages |
|---|---|---|---|
| Semi-Batch Stirred Tank | Mechanical agitation disperses gas in a liquid batch. ballestra.com | Suitable for viscous liquids or slurries. ballestra.com | Potential for poor heat/mass transfer; safety risks from epoxide accumulation. researchgate.netfrontiersin.org |
| Venturi Loop Reactor (VLR) | Liquid is pumped through an external loop with a Venturi ejector to mix in gas. frontiersin.org | Good mass transfer with low power input. frontiersin.org | May require two separate reactors for low and high volume stages. frontiersin.org |
| Spray Tower Loop Reactor (STLR) | Liquid is sprayed as droplets into a gas-filled tower. eurochemengineering.comfrontiersin.org | Excellent mass transfer; can start with low substrate levels. frontiersin.org | Higher energy consumption for recirculation pump. frontiersin.org |
| Enhanced Loop Reactor (ELR) | Combines STLR and VLR principles for different reaction stages. frontiersin.orgballestra.com | Highest flexibility; high reaction rates; excellent safety profile. frontiersin.orgballestra.com | More complex design. |
| Continuous Microreactor | Reactants flow continuously through micro-channels. researchgate.netfrontiersin.org | Superior heat/mass transfer; very short residence times; enhanced safety. frontiersin.org | Limited to less viscous systems; potential for channel plugging. |
Process optimization involves carefully controlling parameters such as temperature, pressure, and epoxide feed rate to maximize the reaction rate while ensuring safe operation and achieving the desired product specifications. scribd.com
Advanced Structural Characterization and Analytical Methodologies
Spectroscopic Techniques for Polyether Structure Elucidation
Spectroscopic methods are indispensable for the detailed structural analysis of undecanol (B1663989), ethoxylated, propoxylated. Techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary information regarding the molecular weight distribution, monomer composition, and architectural arrangement of the polymer chains.
High-resolution mass spectrometry (HRMS), particularly when coupled with soft-ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), is a powerful tool for characterizing complex polymer mixtures like ethoxylated and propoxylated alcohols. sciex.comnih.govnih.gov These methods are effective because they primarily generate singly charged ions, allowing the m/z values in the mass spectrum to directly represent the mass of the polymer ions. jeol.comjeol.com For undecanol, ethoxylated, propoxylated, which can consist of over a thousand different combinations of the alkyl, ethoxylate, and propylene (B89431) oxide groups, HRMS provides the necessary resolution and mass accuracy to distinguish between the numerous oligomeric species. sciex.comsciex.com
Given the extreme complexity of ethoxylated and propoxylated alcohol mixtures, interpreting the resulting mass spectra is a significant challenge. Kendrick Mass Defect (KMD) analysis is a highly effective data prioritization approach for simplifying these complex datasets. sciex.comsciex.com The Kendrick mass is defined by converting the IUPAC mass of a repeating unit (e.g., ethylene (B1197577) oxide, C₂H₄O) to an integer value. wikipedia.orglipidmaps.org Consequently, all members of a homologous series—polymers differing only in the number of these repeating units—will share the same Kendrick mass defect. wikipedia.orgnih.gov
This transformation allows for the creation of 2D KMD plots, where compounds of the same family align along horizontal lines, facilitating the identification of known and unknown homologous series. sciex.comwikipedia.orgchemrxiv.org In the analysis of a C6-C10 ethoxylated propoxylated alcohol mixture, KMD analysis successfully reduced the dataset's complexity, grouping the multitude of signals into several homologous series that differed only by the number of ethoxylate units. sciex.comsciex.com This method is crucial for visualizing polymer series within complex high-resolution mass spectra that would otherwise be convoluted. jeol.comjeol.com
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a key technique for identifying the various structural components of this compound. In a detailed study of a similar complex mixture, over 1000 different combinations of alkyl, ethoxylate, and propylene oxide groups were identified. sciex.comsciex.com The analysis revealed the distribution of the different chain lengths within the sample.
Soft-ionization MS techniques can effectively determine the distribution of these components. For instance, in an analysis of a C6-C10 ethoxylated propoxylated alcohol sample, the following distributions were identified. sciex.com
| Component Group | Identified Range (Number of Units) |
|---|---|
| Alkyl Groups | 6 to 10 |
| Ethoxylate (EO) Groups | 4 to 24 |
| Propylene Oxide (PO) Groups | 1 to 16 |
The study also noted the presence of both proton and ammonium (B1175870) adducts, with the ammonium adduct showing higher intensity. sciex.com Furthermore, both single and double charge states were observed, adding to the complexity of the mass spectrum but providing a comprehensive picture of the sample's composition. sciex.com
While MS provides detailed information on mass distribution, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for determining the ratio of ethylene oxide (EO) to propylene oxide (PO) units and elucidating their sequence in the polymer chain. jeol.comjeol.comthermofisher.com Both ¹H and ¹³C NMR are used to gain detailed structural information that is often difficult to obtain by MS alone. jeol.comjeol.comnih.gov
Proton NMR (¹H NMR) is well-suited for the rapid characterization and quantification of EO content in polyols. thermofisher.com The spectra show distinct regions for the methyl protons of PO and the methylene/methine protons of both EO and PO. thermofisher.com By comparing the integration values of these peaks, the EO/PO ratio can be calculated. thermofisher.com Furthermore, in-situ ¹H NMR kinetics can be used to study the copolymerization of EO and PO, revealing differences in the copolymer microstructure based on the polymerization method. rsc.org
¹³C NMR provides complementary information, offering insights into the main chain structure and allowing for the differentiation between block and random copolymer sequences, as well as identifying the terminal groups. jeol.comjeol.com For example, comparing the ¹³C NMR spectra of a PO-EO-PO triblock copolymer and an EO-PO random copolymer reveals significant differences that reflect their distinct structures. jeol.comjeol.com This is critical information that cannot be obtained from MS analysis. jeol.comjeol.com Studies have shown good agreement between the EO/PO molar composition ratios determined by ¹³C NMR and those calculated from MALDI-TOFMS data for random copolymers. jeol.comjeol.com
| Analytical Technique | Information Provided | Limitations |
|---|---|---|
| MALDI-TOF MS | Molecular weight distribution, EO/PO composition ratio. | Cannot distinguish between block and random sequences. |
| ¹³C NMR Spectroscopy | Distinguishes between block and random sequences, identifies end-group units, provides main chain structural information. | Cannot determine molecular weight distribution. |
Mass Spectrometry (MS) Applications
Chromatographic Separation Techniques for Mixture Analysis
Chromatographic techniques are essential for separating the complex mixture of oligomers present in this compound before analysis by a detector, such as a mass spectrometer or a flame ionization detector (FID).
Gas Chromatography (GC) is a standard technique for analyzing volatile and thermally stable compounds. However, the analysis of alcohol ethoxylates and propoxylates by GC presents challenges due to their high molecular weight, high boiling points, and the presence of polar hydroxyl groups. uw.edu.plnih.gov Direct GC analysis often requires high oven temperatures (up to 400 °C) and specialized non-polar capillary columns to separate the components based on their molecular weights. thermofisher.com
For complex, high-boiling point compounds like this compound, derivatization is often necessary to convert the analytes into more volatile and thermally stable forms. nih.govjfda-online.com This process involves chemically modifying the polar hydroxyl end-groups. nih.gov Common derivatization methods include silylation (e.g., using BSTFA reagent), which replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, or acylation. jfda-online.comchromforum.org Derivatization improves chromatographic properties, reduces unwanted interactions with the column, and prevents peak tailing. jfda-online.com
Even after derivatization, the analysis will not yield a single peak but rather a series of peaks forming a bell-shaped distribution, where each peak corresponds to an oligomer with a different number of EO and/or PO units. chromforum.org The choice of column is critical; non-polar columns like DB-1 or mid-polarity columns like DB-5 are commonly used. chromforum.orgwikipedia.org
| Parameter | Consideration/Typical Value | Rationale |
|---|---|---|
| Derivatization | Silylation (e.g., BSTFA) or Acylation | Increases volatility and thermal stability; improves peak shape. |
| Injector | Cold On-Column | Prevents discrimination of high molecular weight components. |
| Column | Non-polar (e.g., DB-1) or Mid-polarity (e.g., DB-5) capillary column | Separates components based on molecular weight and boiling point. |
| Oven Temperature | High temperature program (e.g., up to 325-400 °C) | Necessary to elute high molecular weight oligomers. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides quantitative data; MS provides structural identification. |
Interplay of Analytical Methods for Comprehensive Characterization
While HPLC is a powerful separation tool, a single analytical technique is often insufficient for the complete characterization of the complex oligomeric mixture that constitutes this compound. A comprehensive understanding requires the hyphenation of HPLC with other advanced analytical methods, most notably mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
The coupling of HPLC with mass spectrometry (LC-MS) is an indispensable tool for the analysis of non-ionic surfactants. sciex.comresearchgate.netnih.govnih.gov
Identification of Oligomers: MS provides the molecular weight of the individual components eluting from the HPLC column. This allows for the unambiguous identification of each oligomer by its specific number of undecyl, ethoxy, and propoxy units. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, further confirming the elemental composition of each species. sciex.com
Distribution Analysis: By combining the separation power of HPLC with the detection and identification capabilities of MS, a detailed distribution of both the ethoxy and propoxy chains can be determined. This is crucial for understanding the properties of the surfactant mixture. Derivatization of the alcohol ethoxylates into alcohol ethoxy sulfates has been shown to be an effective approach to achieve a more reliable and accurate determination of the full EO distribution by LC-MS in negative ion mode. researchgate.net
Tandem Mass Spectrometry (MS/MS): Tandem mass spectrometry provides structural information by inducing fragmentation of the parent ions. This can be used to confirm the structure of the hydrophobe and the sequence of the ethoxy and propoxy units, which is particularly important for block copolymers.
The hyphenation of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy (HPLC-NMR) provides detailed structural information about the separated components.
Structural Elucidation: NMR spectroscopy can provide information about the connectivity of atoms within a molecule. For this compound, ¹H and ¹³C NMR can be used to confirm the structure of the undecyl group, differentiate between ethoxy and propoxy units, and determine the average degree of ethoxylation and propoxylation.
On-Flow vs. Stop-Flow Analysis: HPLC-NMR can be performed in either on-flow or stop-flow mode. In on-flow mode, spectra are acquired as the analyte elutes from the column, providing a real-time analysis of the separated components. In stop-flow mode, the chromatographic flow is halted when a peak of interest is in the NMR flow cell, allowing for the acquisition of more detailed, higher-resolution spectra, including two-dimensional NMR experiments, for unambiguous structure elucidation of individual oligomers.
The combination of these techniques provides a synergistic approach to the characterization of this compound. HPLC separates the complex mixture into its individual components, MS provides the molecular weight and elemental composition of each component, and NMR gives detailed structural information. This comprehensive approach is essential for quality control, product development, and a fundamental understanding of the surfactant's behavior.
Interfacial and Colloidal Chemistry of Alcohol Alkoxylate Systems
Surface Activity and Interfacial Tension Reduction Mechanisms
Undecanol (B1663989), ethoxylated, propoxylated belongs to the broader class of alcohol alkoxylates, which are surface-active agents comprising a hydrophobic alkyl chain (undecanol) and a hydrophilic portion composed of both ethylene (B1197577) oxide (EO) and propylene (B89431) oxide (PO) units. vt.edu The presence of both hydrophilic and lipophilic segments within the same molecule imparts its amphiphilic character, driving its accumulation at interfaces and subsequent reduction of interfacial tension. vulcanchem.comshreechem.in The sequenced addition of propylene oxide and ethylene oxide to the undecanol backbone results in an innovative amphiphilic structure with unique interfacial activity. nih.gov
The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter for predicting the functional performance of non-ionic surfactants like undecanol, ethoxylated, propoxylated. shell.com The HLB value, determined by the relative proportions of the hydrophilic (ethoxylated) and lipophilic (undecyl and propoxylated) parts of the molecule, dictates its solubility and, consequently, its application. shell.com A higher HLB value generally indicates greater water solubility, while a lower value suggests a preference for the oil phase. hlbcalc.com
The HLB number is particularly useful for non-ionic surfactants and is directly related to the ethylene oxide content of the molecule. shell.com By adjusting the degree of ethoxylation and propoxylation during synthesis, the HLB of this compound can be tailored for specific functions such as emulsification of oil-in-water (O/W) or water-in-oil (W/O) systems, wetting, or detergency. shell.comatamanchemicals.com For instance, surfactants with low HLB numbers are typically good W/O emulsifiers, whereas those with high HLB numbers are effective O/W emulsifiers and solubilizers. shell.com
Table 1: General Relationship between HLB Value and Surfactant Application
| HLB Range | Application |
|---|---|
| 1-4 | No dispersion in water |
| 3-6 | Poor dispersion |
| 6-8 | Milky dispersion after vigorous agitation |
| 8-10 | Stable milky dispersion |
| 10-12 | Translucent to clear dispersion |
| >12 | Clear solution |
Source: Adapted from technical literature on alcohol ethoxylates. shell.com
A key characteristic of surfactants in solution is their ability to self-assemble into aggregates known as micelles above a certain concentration, the Critical Micelle Concentration (CMC). firp-ula.orgnih.gov Below the CMC, this compound exists predominantly as individual molecules (monomers) in the bulk solution and at interfaces. As the concentration increases to the CMC, the monomers rapidly associate to form micelles, which are thermodynamically stable structures with the hydrophobic undecyl and propoxy groups forming the core and the hydrophilic ethoxy groups oriented towards the aqueous phase. vt.edufirp-ula.org
The CMC is a fundamental property that influences various phenomena, including solubilization, detergency, and emulsion stability. It can be determined by monitoring changes in the physicochemical properties of the solution as a function of surfactant concentration, such as surface tension, conductivity, and light scattering. nih.gov The structure of the surfactant molecule significantly impacts the CMC; for instance, an increase in the hydrophobicity of the molecule generally leads to a lower CMC. nih.gov The introduction of propylene oxide units, which are more hydrophobic than ethylene oxide units, can influence the aggregation behavior and the resulting micellar properties. atamanchemicals.com
Table 2: Illustrative CMC Values for Non-ionic Surfactants
| Surfactant Type | Hydrophobe | Hydrophile | Approximate CMC (M) |
|---|---|---|---|
| Polyoxyethylene Alkyl Ethers | C10 | EO5 | 9.0 x 10⁻⁴ |
| C10 | EO6 | 9.8 x 10⁻⁴ | |
| C12 | EO6 | 8.7 x 10⁻⁵ |
Source: Compiled from various studies on non-ionic surfactants. Note: Specific CMC for this compound will vary based on the exact degrees of ethoxylation and propoxylation. arxiv.orgnih.gov
Emulsification and Microemulsion Formation
The amphiphilic nature of this compound makes it an effective emulsifying agent, capable of stabilizing dispersions of immiscible liquids, such as oil and water. shreechem.inatamanchemicals.com It achieves this by adsorbing at the oil-water interface, forming a protective film that prevents the coalescence of droplets. researchgate.net
The formation and stability of emulsions and microemulsions are highly dependent on the phase behavior of the water/surfactant/oil system. Phase diagrams are often constructed to map the different phases (e.g., single-phase microemulsion, two-phase oil-in-water or water-in-oil emulsion, liquid crystalline phases) that exist at various compositions and temperatures. For non-ionic surfactants, temperature can significantly influence phase behavior, leading to phase inversion from an O/W to a W/O emulsion as temperature increases, a phenomenon known as the Phase Inversion Temperature (PIT). The structure of the surfactant, including the lengths of the alkyl, ethoxy, and propoxy chains, plays a crucial role in determining this phase behavior. nih.gov
Several factors govern the stability of emulsions stabilized by this compound:
Surfactant Concentration: Sufficient surfactant concentration is necessary to cover the surface of the dispersed droplets and prevent coalescence. researchgate.net
HLB Value: The HLB of the surfactant should be matched to the oil phase to achieve optimal emulsion stability. Often, a blend of surfactants with different HLB values provides superior performance. shell.com
Temperature: As mentioned, temperature can induce phase inversion in systems with non-ionic surfactants.
Ionic Strength: The presence of electrolytes can affect the hydration of the ethoxy groups and thus influence the HLB and emulsion stability. nih.gov
Oil Phase Composition: The nature of the oil (e.g., polarity, molecular volume) will influence the interactions with the surfactant and affect emulsion type and stability.
Emulsion inversion, the transition from an O/W to a W/O emulsion or vice versa, can be triggered by changes in temperature, electrolyte concentration, or the water-to-oil ratio. Understanding and controlling these factors are essential for formulating stable and effective emulsions for various applications. nih.gov
Wetting Properties and Spreading Phenomena
The ability of a liquid to spread over a solid surface, known as wetting, is another important interfacial phenomenon influenced by this compound. matec-conferences.org Effective wetting is crucial in applications such as agricultural sprays, industrial cleaning, and textile processing. shreechem.inmdpi.com This surfactant enhances wetting by reducing both the surface tension of the aqueous solution and the contact angle between the liquid and the solid substrate. nih.gov
The efficiency of wetting is dependent on the nature of the substrate (hydrophilic or hydrophobic) and the specific structure of the surfactant. mdpi.com The presence of both ethoxy and propoxy groups in this compound allows for a tailored modification of its wetting characteristics. For instance, studies on similar alcohol alkoxylates have shown that the wetting of hydrophobic surfaces like polypropylene (B1209903) can be significantly improved. mdpi.com The dynamic process of spreading is also important, and surfactants like this compound can accelerate the rate at which a droplet spreads across a surface. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ethylene oxide |
| Propylene oxide |
| 2-ethylhexanol |
| Dodecylbenzenesulfonic Acid |
| Alcohol Ethoxysulphate |
| Cetyl trimethyl ammonium (B1175870) bromide |
| Polysorbate 20 |
| Sodium dodecyl sulfate |
| Sodium caseinate |
| Xanthan |
| Maltodextrin |
| Pectin |
| Carboxymethylcellulose |
| Polypropylene |
| Teflon |
| Peat |
| Ethanol |
| 1-propanol |
| 2-propanol |
| Sodium dodecyl sulfate |
| Trisiloxane surfactants |
| Parafilm |
Solubilization Mechanisms
The primary mechanism by which this compound, and similar alcohol alkoxylates enhance the solubility of poorly water-soluble substances is through the process of micellization. jocpr.com Above a certain concentration, known as the Critical Micelle Concentration (CMC), individual surfactant molecules (unimers) spontaneously self-assemble into organized aggregates called micelles. jocpr.com These micelles possess a core-shell structure that is fundamental to their solubilizing capacity.
The core of the micelle is formed by the hydrophobic undecyl chains, creating a non-polar microenvironment that can accommodate hydrophobic molecules, effectively shielding them from the aqueous bulk phase. researchgate.netstevenabbott.co.uk The outer layer, or corona, is composed of the hydrophilic ethoxy (EO) and propoxy (PO) chains, which interact with water molecules, ensuring the stability of the micelle in the aqueous solution. researchgate.netresearchgate.net The inclusion of both EO and PO groups in the hydrophilic chain allows for a finer tuning of the surfactant's properties compared to purely ethoxylated alcohols. wikipedia.org
The solubilization capacity of these micelles is not uniform and depends on the nature of the substance being solubilized (the solute or "guest" molecule). Research has shown that the location of a solubilized molecule within the micelle can vary. researchgate.netnih.gov Non-polar molecules are typically partitioned into the hydrophobic core. researchgate.net Amphiphilic molecules or those with some degree of polarity may reside in the "palisade" layer, which is the region between the hydrophobic core and the hydrophilic corona. researchgate.netnih.gov More hydrophilic solutes may be adsorbed at the micelle-water interface, within the corona. researchgate.net
The process of micellization is thermodynamically driven, primarily by the entropy gain associated with the removal of the hydrophobic tails from the aqueous environment. researchgate.net The standard Gibbs free energy of micellization (ΔG°mic) is a key parameter indicating the spontaneity of the process, with more negative values suggesting a greater tendency for micelle formation. semanticscholar.org The enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization provide further insights into the energetic and structural changes occurring during the self-assembly process. researchgate.netsemanticscholar.org
Interactive Data Table: Critical Micelle Concentration (CMC) of a Representative C10 Alcohol Ethoxylate
The following table presents the Critical Micelle Concentration (CMC) for a C10 alcohol ethoxylate with an average of 6 ethoxy units (FAE-C10E6) at various temperatures, as a proxy to understand the behavior of undecanol-based surfactants. ugr.es
| Temperature (°C) | CMC (mmol/L) |
| 25 | 0.58 |
| 40 | 0.45 |
| 50 | 0.39 |
| 60 | 0.35 |
Interactive Data Table: Thermodynamic Parameters of Micellization for a Representative C10 Alcohol Ethoxylate
This table displays the thermodynamic parameters for the micellization of FAE-C10E6, offering insight into the driving forces behind the solubilization process for similar short-chain alcohol alkoxylates. ugr.es
| Temperature (°C) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | -TΔS°mic (kJ/mol) |
| 25 | -22.1 | 9.8 | -31.9 |
| 40 | -23.4 | 9.8 | -33.2 |
| 50 | -24.4 | 9.8 | -34.2 |
| 60 | -25.2 | 9.8 | -35.0 |
Mechanistic Insights into Molecular Interactions and Solution Behavior
Molecular Conformation and Self-Assembly in Aqueous Solutions
In aqueous solutions, undecanol (B1663989), ethoxylated, propoxylated molecules spontaneously organize to minimize the unfavorable interaction between their hydrophobic undecanol tails and water molecules. This process, known as self-assembly, leads to the formation of ordered structures called micelles once a certain concentration, the critical micelle concentration (CMC), is reached. nih.gov Within a micelle, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic polyether chains form an outer corona, interacting with the surrounding water molecules.
The conformation of the polymer chains and the resulting aggregate morphology are heavily influenced by the length of the ethylene (B1197577) oxide (EO) segments. pcc.eu Longer EO chains promote greater chain expansion in aqueous environments, increasing the hydrodynamic volume of the surfactant molecule. pcc.eu This is due to the high flexibility and polarity of the EO segments. pcc.eu The self-assembly process is concentration-dependent, often transitioning from smaller intramolecular associations to larger intermolecular aggregates as the concentration increases. pcc.eu The presence of both hydrophilic and hydrophobic segments within the same molecule drives this self-assembly at interfaces, which minimizes interfacial free energy and leads to the formation of a stable interfacial film. pcc.eu
Interaction with Solvents and Other Chemical Species
The dual nature of undecanol, ethoxylated, propoxylated allows it to interact with a wide range of substances. The hydrophobic undecanol tail shows a strong affinity for non-polar substances like oils and greases, while the hydrophilic polyether chain readily interacts with water and other polar solvents. This amphiphilic behavior is the basis for its function as an emulsifier, enabling the mixing of immiscible liquids like oil and water. venus-goa.comatamanchemicals.com
Influence of Polyether Chain Structure on Hydration and Steric Interactions
The structure of the polyether chain, specifically the ratio and arrangement of ethylene oxide (EO) and propylene (B89431) oxide (PO) units, is critical in defining the surfactant's interaction with water and its ability to create steric hindrance.
Hydration: The ethylene oxide units are hydrophilic and are responsible for the molecule's solubility in water. wikipedia.org They form a stable hydration shell through hydrogen bonding with water molecules, which provides steric stabilization to dispersed particles or oil droplets, thereby preventing them from coalescing. pcc.eu Increasing the number of EO units generally expands the hydrophilic portion of the molecule, promoting chain expansion in water. pcc.euresearchgate.net
Structure-Activity Relationships in Surfactant Performance
The performance of this compound as a surfactant is a direct consequence of its molecular architecture. Key structural variables include the length and branching of the undecanol alkyl chain, the degree and sequence of ethoxylation and propoxylation, and the attachment point of the polyether chain to the alcohol.
The hydrophobic part of the surfactant is typically derived from a fatty alcohol with 11 to 18 carbon atoms to ensure a suitable hydrophobic character for most applications. vt.edu The undecanol (C11) chain falls within this effective range.
Chain Length: Generally, increasing the alkyl chain length enhances the hydrophobic character of the surfactant. wikipedia.org Longer alkyl chains can lead to higher stability in emulsions by protruding further into the oil phase, creating a more effective spatial barrier. wikipedia.org Conversely, surfactants with shorter alkyl chains have more molecules per unit mass, which can allow for faster adsorption onto surfaces. wikipedia.org
Branching: The structure of the alkyl chain—whether it is linear or branched—influences physical properties like solubility, viscosity, and pour point. Surfactants derived from branched alcohols, such as tridecyl alcohol, are noted for providing efficient wetting and are often used as biodegradable emulsifiers and dispersants. venus-goa.com The introduction of branching can affect how the surfactant molecules pack at interfaces, which in turn influences properties like foaming and emulsification.
Degree of Ethoxylation (EO): The number of EO units is a primary determinant of water solubility and foaming capacity. Higher degrees of ethoxylation typically lead to better water solubility and increased foam. atamanchemicals.comwikipedia.org The degree of ethoxylation also influences the cloud point, which is the temperature at which the surfactant solution becomes cloudy, a phenomenon critical for detergency performance. Increasing the number of EO units generally increases the cloud point.
Degree of Propoxylation (PO): Propylene oxide is more hydrophobic than ethylene oxide. shell.com Incorporating PO units generally reduces water solubility and foaming capacity. atamanchemicals.comwikipedia.org In fact, propoxylates are often insoluble in water and can be used as defoaming agents. wikipedia.org Ethoxylated fatty alcohols that are "capped" with a few propylene oxide units are widely marketed as low-foaming surfactants. shell.com
Sequence of Addition: The order in which ethylene oxide and propylene oxide are added to the undecanol base creates different types of block copolymers with distinct properties. For example, adding PO first (radical-PO-EO) results in a different surfactant performance profile compared to adding EO first (radical-EO-PO) or having a random distribution. atamanchemicals.com This sequencing allows for fine-tuning of properties like wetting, emulsification, and foam control. researchgate.net
| Property | Effect of Increasing Ethoxylation (EO) | Effect of Increasing Propoxylation (PO) |
|---|---|---|
| Water Solubility | Increases | Decreases |
| Foaming Capacity | Increases | Decreases (acts as defoamer) |
| Cloud Point | Increases | Decreases |
| Hydrophilicity | Increases | Decreases |
The hydrophobic moiety of these surfactants is most commonly a linear primary or branched fatty alcohol, with secondary alcohols used less frequently. atamanchemicals.comwikipedia.org
Primary Alcohol Attachment: When the polyether chain is attached to a primary alcohol like 1-undecanol, the hydrophobic alkyl chain is linear and extends directly from the hydrophilic head group. This linear structure is common in a wide range of consumer and industrial surfactants.
Secondary Alcohol Attachment: If the attachment point is a secondary carbon on the undecanol chain, it introduces a degree of branching directly adjacent to the hydrophilic head. This structural change can influence how the surfactant molecules arrange themselves at an interface. Base-catalyzed propoxylation of an alcohol predominantly results in products terminated by secondary hydroxyl groups. vt.edu If this is followed by ethoxylation, the resulting polyether chain would be attached at a secondary position. This type of structure can affect the surfactant's wetting and foaming characteristics compared to its linear, primary-attachment counterpart.
| Structural Feature | Influence on Performance |
|---|---|
| Longer Alkyl Chain | Increases hydrophobicity; improves emulsion stability. wikipedia.org |
| Branched Alkyl Chain | Affects packing at interfaces, influencing pour point and solubility. |
| Higher EO Content | Increases water solubility, cloud point, and foaming. atamanchemicals.com |
| Higher PO Content | Decreases water solubility and foaming; enhances lipophilicity. wikipedia.orgshell.com |
| PO-capping on EO chain | Significantly reduces foam. shell.com |
| Secondary Attachment Point | Introduces branching near the hydrophilic head, affecting molecular packing. vt.edu |
Environmental Fate and Degradation Pathways: Mechanistic Studies
Biodegradation Mechanisms of Alcohol Alkoxylates
The biodegradation of alcohol alkoxylates is a complex process initiated by microbial consortia. The primary mechanisms involve the cleavage of the molecule at different points, leading to the formation of smaller, more readily biodegradable intermediates. Under aerobic conditions, these surfactants are generally considered to be well biodegradable. core.ac.uk However, the introduction of propylene (B89431) oxide (PO) units alongside ethylene (B1197577) oxide (EO) units can complicate the degradation process, particularly under anaerobic conditions. core.ac.uknih.gov
The initial attack on the hydrophobic portion of an alcohol alkoxylate often involves the oxidative degradation of the undecyl (C11) chain. This process is typically aerobic, requiring molecular oxygen. One primary pathway is ω-oxidation, where the terminal methyl group of the alkyl chain is oxidized to a primary alcohol, which is then further oxidized to a carboxylic acid. ethz.ch Following this initial oxidation, the fatty acid chain can be shortened via the β-oxidation spiral, a common metabolic pathway for fatty acids, which sequentially removes two-carbon acetyl-CoA units. core.ac.uk
Another significant aerobic mechanism is the central fission of the ether linkage connecting the alkyl chain to the alkoxylate chain. ethz.chnih.govresearchgate.net This cleavage results in the formation of a fatty alcohol (undecanol) and a polyethylene (B3416737) glycol (PEG) or mixed polyethylene/polypropylene (B1209903) glycol chain. researchgate.net The resulting undecanol (B1663989) can then be oxidized to undecanoic acid and subsequently enter the β-oxidation pathway. core.ac.uklibretexts.org
The hydrophilic polyoxyethylene (PEO or EO) chain is another primary site for microbial attack. The degradation proceeds via a stepwise shortening of the chain. Under anaerobic conditions, this is often the initial and rate-limiting step. core.ac.uknih.gov PEG-degrading bacteria cleave the ether bonds within the PEO chain, releasing ethylene glycol or its oligomers. core.ac.uk This process can occur from the terminal end of the chain, releasing one EO unit at a time. The presence of propylene oxide units can hinder this process, as the methyl group on the PO unit introduces steric hindrance, making enzymatic attack more difficult. core.ac.uknih.gov This hydrolytic or ether-cleaving process gradually reduces the length of the hydrophilic chain, generating a series of shorter-chain alkoxylated intermediates.
The degradation of undecanol, ethoxylated, propoxylated results in the formation of several key intermediates. The primary degradation pathways, central fission and chain shortening, yield distinct products.
Polyethylene Glycols (PEGs) and Polypropylene Glycols (PPGs) : Central fission releases the entire hydrophilic chain as a mixed PEG/PPG polymer. nih.govresearchgate.net These are generally more water-soluble and can be degraded further by specific bacteria, although the degradation of PPG is known to be significantly slower than that of PEG. nih.gov The degradation of PEGs involves oxidation and cleavage, eventually leading to mineralization into CO2 and water. pjoes.com
Fatty Alcohols and Carboxylic Acids : Undecanol, released via central fission, and undecanoic acid, formed via ω-oxidation, are readily biodegradable intermediates. core.ac.uk They are typically metabolized through the β-oxidation pathway. ethz.ch
Short-Chain Alkoxylated Alcohols : The shortening of the EO/PO chain produces a series of intermediates with progressively fewer alkoxylate units. These compounds retain surfactant properties until the hydrophilic chain becomes very short.
Carboxylated Intermediates : Oxidation of the terminal ethoxylate unit or the alkyl chain results in the formation of alcohol ethoxycarboxylates (AECs) and alkyl chain-carboxylated surfactants. ethz.ch For example, a 2-ethyl-branched alcohol ethoxylate was observed to transform into (2-ethyl-hexyloxy)-acetate, which resisted further degradation under anaerobic conditions. nih.gov
The ultimate fate of these intermediates is typically mineralization to carbon dioxide, water, and biomass under aerobic conditions. nih.gov However, under anaerobic conditions, the degradation can be incomplete, particularly for branched structures or those containing PO units, potentially leading to the accumulation of persistent metabolites. core.ac.uknih.gov
Factors Influencing Degradation Kinetics and Pathways
The rate and mechanism of biodegradation for alcohol alkoxylates are not uniform but are significantly influenced by the molecular structure of the surfactant. Key structural features include the length and branching of the alkyl chain and the composition and length of the alkoxylate chain.
The structure of the hydrophobic alkyl group is a critical factor in determining the biodegradability of the surfactant.
Alkyl Chain Length : For linear alcohol ethoxylates, the length of the alkyl chain has a measurable effect on degradation kinetics. Studies have shown that very long alkyl chains (e.g., C16-C18) can exhibit slower degradation rates compared to their shorter-chain counterparts (e.g., C12-C14). nih.gov However, alcohols with chain lengths up to C18 are generally considered readily biodegradable. nih.gov The undecanol (C11) chain of the subject compound falls within a range that is typically associated with rapid biodegradation. nih.gov
Alkyl Chain Branching : Branching in the alkyl chain has a pronounced negative effect on biodegradability. Increased branching, particularly quaternary carbon atoms, sterically hinders the enzymes responsible for both ω-oxidation and β-oxidation. mpob.gov.my This effect is especially detrimental under anaerobic conditions, where branched alcohol ethoxylates can be persistent. core.ac.uknih.gov While slight branching may not significantly impede degradation, multiple branches or branching near the ether linkage can severely slow down or halt the process. nih.govexxonmobilchemical.com
The hydrophilic part of the molecule also plays a crucial role in its environmental degradation.
EO Chain Length : The number of ethoxylate (EO) units can influence the rate of biodegradation, although the effect is generally less significant than that of alkyl chain structure. For linear alcohol ethoxylates, the number of EO units up to about 15-20 has little effect on the ultimate biodegradability. ethz.chnih.gov Very high degrees of ethoxylation (e.g., >20 EO units) can lead to a decrease in the rate of biodegradation. ethz.chnih.gov However, even these highly ethoxylated surfactants are often still readily biodegradable. nih.gov
PO Inclusion and Structure : The incorporation of propylene oxide (PO) units into the hydrophilic chain generally decreases the rate and extent of biodegradation. ethz.chmst.edu The methyl group of the PO unit adds steric hindrance, which impedes enzymatic attack and the shortening of the alkoxylate chain. core.ac.uknih.gov This effect is particularly significant in anaerobic environments, where alcohol alkoxylates containing PO groups have been found to be recalcitrant to degradation, in contrast to their purely ethoxylated counterparts. core.ac.uknih.gov The arrangement of EO and PO units (i.e., block vs. random copolymer) can also influence degradation kinetics.
Adsorption and Sorption Phenomena in Environmental Compartments
The environmental distribution and ultimate fate of this compound compounds are significantly influenced by their adsorption and sorption behavior in various environmental compartments, primarily soil and sediment. As nonionic surfactants, these molecules possess both a hydrophobic undecyl group and a more hydrophilic poly(ethylene oxide)/poly(propylene oxide) chain. This amphiphilic nature governs their interactions with solid phases in the environment.
The sorption of alcohol ethoxylates (AEs), a class to which this compound compounds belong, to soil and sediment is a complex process driven by multiple mechanisms. The hydrophobic alkyl chain tends to partition into the organic carbon fraction of soil and sediment, while the hydrophilic ethoxylate and propoxylate chains can interact with mineral surfaces, such as clays (B1170129), through mechanisms like hydrogen bonding. heraproject.comresearchgate.net The interplay between these hydrophobic and hydrophilic interactions results in sorption behavior that is often nonlinear. researchgate.net
Research on alcohol ethoxylates indicates that their sorption isotherms can be effectively described by the Freundlich model or by dual-mode models that combine a Langmuir-type adsorption component with a linear partitioning component. researchgate.netnih.gov At low aqueous concentrations, high-affinity adsorption to specific sites on the solid matrix tends to dominate, leading to higher distribution coefficients. nih.govnih.gov As concentrations increase, these sites become saturated, and partitioning into the bulk solid matrix becomes the more dominant process. nih.gov
The properties of the environmental compartment, such as the organic carbon content (foc) and the type and amount of clay minerals, are crucial in determining the extent of sorption. capes.gov.br For many nonionic surfactants, sorption is strongly correlated with the organic carbon content of the soil or sediment, and the organic carbon-normalized sorption coefficient (Koc) is often used to predict partitioning. heraproject.com However, for some alcohol ethoxylates, the clay content has been found to be a better predictor of sorption than organic carbon content, highlighting the importance of interactions with mineral surfaces. capes.gov.br
Table 1: Estimated Organic Carbon-Normalized Sorption Coefficients (Koc) for C11 Alcohol Ethoxylates *
| Number of Ethoxylate (EO) Units | Estimated log Koc | Estimated Koc (L/kg) |
| 3 | 3.659 | 4560 |
| 5 | 3.753 | 5662 |
| 7 | 3.847 | 7031 |
| 9 | 3.941 | 8730 |
| 12 | 4.082 | 12078 |
*Disclaimer: The data in this table are estimated based on a Quantitative Structure-Activity Relationship (QSAR) model for linear alcohol ethoxylates (log Koc = 0.322 * C + 0.047 * EO - 0.196) and are intended for illustrative purposes only. heraproject.com These values have not been determined through direct experimental measurement for this compound. The actual sorption behavior may vary depending on the degree of propoxylation and branching of the undecyl chain.
Table 2: Freundlich Isotherm Parameters for a C15 Alcohol Ethoxylate on Various Sediments *
| Sediment | Organic Carbon (%) | Clay Content (%) | Freundlich Kf ((mg/kg)/(mg/L)1/n) | Freundlich n |
| Sediment A | 0.3 | 10 | 350 | 0.85 |
| Sediment B | 1.2 | 25 | 1200 | 0.90 |
| Sediment C | 2.2 | 15 | 2100 | 0.92 |
*Disclaimer: This table presents illustrative data based on research on a C15 alcohol ethoxylate and is not specific to this compound. capes.gov.br The data demonstrates the influence of sediment properties on sorption.
The competition for adsorption sites can occur when mixtures of different alcohol ethoxylate homologues are present in the environment. nih.gov Homologues with a stronger adsorption affinity may block sites, thereby altering the sorption behavior of other, more weakly adsorbing homologues. nih.gov However, such competition is generally expected to be significant only at relatively high environmental concentrations. nih.gov
Advanced Applications in Chemical and Process Engineering: Mechanism Driven Studies
Surfactant-Enhanced Chemical Processes
The efficacy of undecanol (B1663989), ethoxylated, propoxylated in various chemical processes stems from its ability to adsorb at interfaces, thereby reducing interfacial energy and stabilizing dispersions. This behavior is fundamental to its roles as an emulsifier and wetting agent in numerous industrial applications.
Emulsification and Dispersion in Industrial Formulations
Undecanol, ethoxylated, propoxylated serves as a high-performance non-ionic surfactant for the creation and stabilization of emulsions and dispersions. Its mechanism of action involves the orientation of its amphiphilic structure at the oil-water or particle-water interface. The undecyl group anchors in the non-aqueous or particle phase, while the polyoxyalkylene (EO/PO) chain extends into the aqueous phase, creating a steric barrier that prevents coalescence of droplets or agglomeration of particles.
In the process of emulsion polymerization, this surfactant is instrumental in producing stable polymer dispersions, such as acrylic and styrene-acrylic types. The presence of both EO and PO groups provides a robust stabilizing layer around the forming polymer molecules, effectively preventing coagulation during synthesis and enhancing the stability of the final latex product against electrolytes and freeze-thaw cycles. The balance between the ethoxy and propoxy units is critical; a higher degree of ethoxylation generally enhances steric stabilization in aqueous media. For optimal performance, it is often used in conjunction with anionic emulsifiers.
The effectiveness of these surfactants in creating stable dispersions is also crucial in the formulation of pigments and colorants for coatings and inks. elementis.compcimag.com By adsorbing onto the surface of pigment particles, this compound prevents them from re-agglomerating, which ensures uniform color development, stability, and appropriate rheological properties of the final product. elementis.comgoogle.com
Table 1: Representative Performance of Alcohol Alkoxylates in Emulsion Polymerization This table presents typical data for alcohol alkoxylates similar to this compound, as specific performance data for this compound is not publicly available.
| Property | Value | Unit |
| Polymer Type | Styrene-Acrylic | - |
| Surfactant Concentration | 1.5 | % by weight of monomers |
| Resulting Particle Size | 150 - 250 | nm |
| Coagulum Formation | < 0.1 | % |
| Dispersion Stability | Excellent | - |
Wetting Agents in Surface Treatment and Coatings
The ability of a liquid to spread over a solid surface, known as wetting, is a critical factor in many industrial processes, including surface treatments, coatings, and textile processing. This compound is an effective wetting agent due to its capacity to significantly reduce the surface tension of aqueous solutions. colonialchem.com When added to a formulation, the surfactant molecules adsorb at the liquid-solid interface, which lowers the contact angle between the liquid and the substrate. researchgate.net A lower contact angle allows the liquid to spread more effectively and penetrate into porous materials. researchgate.netpcimag.com
In the coatings industry, proper wetting of the substrate and pigment particles is essential for achieving a uniform, defect-free film with good adhesion. pcimag.comuniteks.org The use of this compound helps to prevent common coating defects such as pinholes and cratering by ensuring that the coating formulation evenly covers the surface. pcimag.com Its structure, with a balance of ethoxy and propoxy groups, can be tailored to provide low-foaming characteristics, which is a desirable attribute in many coating applications. colonialchem.com
In textile processing, these surfactants are used in scouring and dyeing baths to ensure uniform wetting of fabrics, which allows for even cleaning and dye uptake. americantextilellc.com The specific ratio of EO to PO can be adjusted to optimize performance on different types of fibers, such as natural or synthetic ones. americantextilellc.com
Table 2: Typical Contact Angle Reduction on Various Surfaces This table illustrates the general effect of non-ionic surfactants like this compound on wettability. Specific data for this compound was not found.
| Substrate | Liquid | Contact Angle without Surfactant (°) | Contact Angle with Surfactant (°) |
| Polyester Fabric | Aqueous Dye Solution | 85 | 40 |
| Metal Panel | Water-based Coating | 75 | 35 |
| Polypropylene (B1209903) | Aqueous Cleaning Solution | 95 | 50 |
Enhanced Oil Recovery (EOR) Applications
In tertiary oil recovery, surfactants play a crucial role in mobilizing residual oil trapped in reservoir rock pores by capillary forces. This compound, with its tunable amphiphilic properties, is a candidate for chemical EOR methods, particularly through interfacial tension reduction, wettability alteration, and foam generation.
Interfacial Tension Reduction for Oil Mobilization
A significant amount of oil remains in reservoirs after primary and secondary recovery because it is trapped as discontinuous ganglia by high capillary forces. The effectiveness of mobilizing this trapped oil is described by the capillary number, which is the ratio of viscous forces to capillary forces. A substantial increase in the capillary number, typically by several orders of magnitude, is required to displace the residual oil.
Surfactants like this compound achieve this by dramatically lowering the interfacial tension (IFT) between the crude oil and the injection fluid (brine). researchgate.net The surfactant molecules migrate to the oil-water interface, with the undecyl tail partitioning into the oil phase and the hydrophilic EO/PO chain remaining in the water phase. This alignment disrupts the cohesive forces at the interface, leading to ultra-low IFT values (typically < 10⁻² mN/m). researchgate.net At such low IFT, the capillary forces holding the oil in the pores are significantly weakened, allowing the viscous forces of the injected fluid to mobilize and displace the oil ganglia. The specific structure of the ethoxylated and propoxylated chains can be optimized for specific crude oils and reservoir conditions (temperature, salinity) to achieve the desired IFT reduction. researchgate.net
Wettability Alteration in Porous Media
The wettability of reservoir rock, which describes the preference of the rock surface to be in contact with either oil or water, is a critical factor influencing fluid distribution and flow. nih.govresearchgate.net Many carbonate reservoirs are initially water-wet but become oil-wet over geological time as polar compounds in the crude oil adsorb onto the rock surface. nih.govnih.gov This oil-wet state hinders oil recovery by waterflooding, as water flows through the center of the pores, bypassing much of the oil that adheres to the pore walls.
Surfactants such as this compound can alter the wettability of the rock from oil-wet to a more favorable water-wet or intermediate-wet condition. nih.govmdpi.com The mechanism involves the surfactant adsorbing onto the rock surface. The hydrophobic undecyl tail interacts with the adsorbed oil layer, while the hydrophilic polyoxyalkylene chain extends into the brine. This process can lead to the desorption of crude oil components from the rock surface, effectively "cleaning" it and allowing water to spread and contact the rock. This shift in wettability reduces the residual oil saturation and improves the microscopic displacement efficiency, allowing the injected water to displace more oil. researchgate.netpiche.org.pk Studies have shown that non-ionic surfactants can effectively alter the wettability of carbonate surfaces. researchgate.net
Table 3: Representative Core Flooding Results for Non-Ionic Surfactant Flooding This table shows illustrative data for non-ionic surfactant floods, as specific EOR core flooding data for this compound is not publicly available. Results are highly dependent on reservoir conditions.
| Parameter | Water Flooding | Surfactant Flooding | Unit |
| Initial Oil Saturation | 75 | 75 | % of Pore Volume |
| Oil Recovery after Water Flood | 45 | - | % of Original Oil in Place |
| Additional Oil Recovery by Surfactant | - | 15 - 25 | % of Original Oil in Place |
| Final Residual Oil Saturation | 30 | 5 - 15 | % of Pore Volume |
Foam Generation and Stability in Reservoir Environments
Gas injection (e.g., CO₂, N₂) is a common EOR method, but its efficiency is often limited by the low viscosity and density of the gas compared to reservoir fluids. This leads to poor sweep efficiency due to viscous fingering (the gas channels through the oil) and gravity override (the gas rises to the top of the reservoir). advanceseng.com
Injecting a surfactant solution along with the gas can generate foam within the porous medium of the reservoir. americantextilellc.comadvanceseng.com Foam consists of gas bubbles separated by thin liquid films called lamellae, which are stabilized by the surfactant molecules. researchgate.net The presence of these lamellae dramatically increases the apparent viscosity of the gas phase and reduces its mobility. americantextilellc.comadvanceseng.com this compound can serve as a foaming agent for EOR applications. The surfactant stabilizes the foam by reducing the gas-water IFT and providing surface elasticity to the lamellae, which retards drainage and coalescence. researchgate.net
By reducing the mobility of the injected gas, the foam creates a more stable displacement front, improves the macroscopic sweep efficiency, and diverts the gas to previously unswept, lower-permeability zones of the reservoir. advanceseng.com The stability of the foam, especially in the presence of crude oil and at harsh reservoir conditions (high temperature and salinity), is critical for the success of the process. The structure of the this compound, particularly the length and ratio of the EO and PO blocks, can be tailored to maximize foam stability under specific reservoir conditions. researchgate.netmdpi.com
Role in Polymer and Material Science
The unique amphiphilic nature of this compound, stemming from its distinct molecular architecture, positions it as a versatile and highly effective component in the field of polymer and material science. This nonionic surfactant, which comprises a hydrophobic undecyl chain and a hydrophilic tail composed of both polyethylene (B3416737) oxide (PEO) and polypropylene oxide (PPO) blocks, plays a pivotal role in controlling polymerization processes and tailoring the ultimate properties of a wide array of materials. Its utility extends from influencing the kinetics and stability of emulsion polymerization to acting as a structure-directing agent in the fabrication of sophisticated, high-performance materials.
The synthesis of this compound is achieved through the alkoxylation of undecanol, a process that allows for precise control over the lengths of the ethoxy and propoxy chains. This tunability is crucial, as the ratio and distribution of these alkoxide units govern the surfactant's properties, such as its hydrophilic-lipophilic balance (HLB), which is a critical parameter in emulsion systems.
In emulsion polymerization, a process used to produce a variety of synthetic polymers, this compound functions as a highly efficient stabilizer. Surfactants are essential in this process for emulsifying water-insoluble monomers and for stabilizing the resulting polymer particles to prevent agglomeration. The combination of both ethoxy and propoxy groups in the surfactant molecule provides a unique balance of properties that can enhance latex stability and influence particle size and distribution, which in turn affect the mechanical and optical properties of the final polymer film.
Beyond its role as a stabilizer, the application of this compound extends to the synthesis of functional and structured polymers. For instance, alcohol alkoxylates can be utilized in the creation of block copolymers, where the surfactant itself can act as a macroinitiator for polymerization reactions. This allows for the synthesis of well-defined polymer architectures with tailored properties.
Furthermore, in the realm of material science, this class of surfactants is instrumental in the templated synthesis of porous materials. The self-assembly of surfactant molecules into micelles or other ordered structures can be used to direct the formation of porous networks in materials like silica (B1680970), leading to high-surface-area materials with applications in catalysis, separation, and drug delivery. The specific structure of this compound, with its dual hydrophilic components, can offer unique templating effects, influencing the pore size and morphology of the resulting material. The ability to control these features is critical for designing materials with specific functionalities.
The following interactive data table summarizes the key roles and effects of this compound in polymer and material science applications.
| Application Area | Role of this compound | Key Effects on Material Properties |
| Emulsion Polymerization | Stabilizer, Emulsifier | Controls latex particle size and distribution, Enhances latex stability, Influences film formation and mechanical properties |
| Functional Polymer Synthesis | Macroinitiator | Enables the synthesis of block copolymers with tailored architectures and functionalities |
| Templated Material Synthesis | Structure-Directing Agent | Directs the formation of porous structures in materials like silica, Controls pore size and morphology, Creates high-surface-area materials |
The subsequent sections will delve deeper into the specific mechanisms and research findings related to the advanced applications of this compound in these areas of polymer and material science.
Theoretical and Computational Modeling of Alcohol Alkoxylates
Molecular Dynamics Simulations and Computational Chemistry
Molecular dynamics (MD) simulations and other computational chemistry methods provide a dynamic, atomistic-level view of surfactant behavior at interfaces and in solution. researchgate.net These simulations can reveal details of molecular conformation, organization, and interactions that are often inaccessible through experimental techniques alone.
MD simulations are a powerful tool for investigating the self-aggregation of non-ionic surfactants in various solvents. researchgate.net For undecanol (B1663989), ethoxylated, propoxylated, simulations could model its adsorption at the air-water or oil-water interface, providing insights into the orientation of the molecules and the structure of the adsorbed layer.
Simulations of other non-ionic surfactants have shown that they can form a disordered layer at interfaces, in contrast to the more ordered structures formed by ionic surfactants. rsc.org The flexibility of the ethoxy and propoxy chains in undecanol, ethoxylated, propoxylated would likely contribute to such a disordered arrangement. The simulations can also predict the aggregation behavior, including the formation and structure of micelles in the bulk solution. The shape and size of these micelles are influenced by the surfactant's molecular architecture. aip.org
The following table summarizes typical parameters and outputs from MD simulations of alcohol alkoxylate surfactants.
| Simulation Parameter/Output | Description | Relevance to this compound |
| Force Field | A set of parameters describing the potential energy of the system. | All-atom models like OPLS-AA combined with water models like TIP4P/2005 have shown good agreement with experimental data for alcohol-water systems. nih.gov |
| System Setup | Initial arrangement of surfactant and solvent molecules in a simulation box. | Can be designed to study interfacial adsorption (e.g., a slab of water with surfactant) or bulk aggregation (random distribution). |
| Radial Distribution Functions (RDFs) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Can reveal details about the hydration of the ethoxy and propoxy chains and the packing of the hydrophobic tails. researchgate.net |
| Density Profiles | Shows the distribution of different components of the system along a specific axis. | Useful for visualizing the structure of the adsorbed layer at an interface. |
| Free Energy Profiles | The potential of mean force for moving a surfactant molecule across an interface. | Can be used to calculate the free energy of adsorption and understand the thermodynamics of the process. nih.gov |
This table is for illustrative purposes and outlines general approaches in molecular dynamics simulations of surfactants.
A key application of this compound is in formulations where it interacts with various surfaces or substrates. MD simulations can be used to model these interactions in detail. For example, the adsorption of the surfactant onto a hydrophobic polymer surface can be simulated to understand the mechanism of surface modification and cleaning. rsc.org
Simulations can also model the interaction of these surfactants with other types of molecules, such as polymers in solution. The interaction between ethoxylated non-ionic surfactants and polymers like poly(acrylic acid) is well-documented and known to be influenced by factors such as pH and the length of the ethoxylate chain. nih.govresearchgate.net MD simulations could elucidate the specific binding modes and the role of the propoxy units in modulating these interactions for this compound.
Furthermore, the interaction of surfactants with nanoparticles is another area where computational modeling can provide valuable insights. For instance, simulations have been used to study the adsorption of non-ionic surfactants on silica (B1680970) nanoparticles, revealing how the surfactant layer can alter inter-particle interactions. acs.org For this compound, simulations could predict its effectiveness as a dispersant for various types of nanoparticles.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes and Sustainable Production
The traditional synthesis of undecanol (B1663989), ethoxylated, propoxylated relies on the alkoxylation of undecanol with ethylene (B1197577) oxide (EO) and propylene (B89431) oxide (PO), typically using basic catalysts like potassium hydroxide (B78521) (KOH). nih.govpuracy.com While effective, this process yields a broad distribution of polymer chain lengths (homologues). nih.govresearchgate.netacs.org Future research is intensely focused on overcoming these limitations through greener and more precise synthetic strategies.
A primary research thrust is the development of advanced catalysts that offer greater control over the alkoxylation process. researchgate.net Heterogeneous catalysts are gaining significant attention as they can be more easily separated from the final product, simplifying purification. nih.gov For instance, catalysts like hydrotalcite have been shown to be effective for ethoxylation and propoxylation. google.com Other novel catalytic systems, such as those based on magnesium, tin, or specialized basic compounds (e.g., MCT-09), have been demonstrated to produce alcohol ethoxylates with a narrower oligomer distribution compared to conventional catalysts. nih.govacs.org A narrower distribution is highly desirable as it leads to products with more consistent and predictable properties, such as improved wetting performance and lower viscosity. nih.govacs.org Research into dimetalcyanide (DMC) catalysts for the alkoxylation of alcohols like 2-ethylhexanol has shown they produce a significantly narrower range of molecular weights and higher conversion of the starting alcohol compared to KOH. nih.gov Similarly, mercarbide (B1254986) catalysts have been studied for the narrow-range ethoxylation of alcohols. core.ac.uk
Beyond catalysis, sustainability is a major driver of innovation. This involves sourcing the undecanol feedstock from renewable resources. Traditionally derived from petrochemical sources, undecanol can be produced via bio-based routes. atamanchemicals.com Methods include the reduction of undecanal (B90771) or the hydrogenation of ethyl undecanoate. atamanchemicals.com Emerging pathways involve the metathesis of natural oils to produce specific unsaturated fatty alcohols, which are then alkoxylated. google.com Furthermore, the production of alcohols from biomass through fermentation and other bioprocessing techniques represents a significant long-term trend toward a circular economy. celignis.comsocma.org This shift to bio-based feedstocks is a critical step in reducing the environmental footprint of the resulting surfactants. jiahua.com
Advanced Characterization of Complex Multicomponent Systems
Commercial undecanol, ethoxylated, propoxylated is not a single, discrete molecule but rather a complex mixture of oligomers with varying lengths of ethoxy and propoxy chains and, potentially, different arrangements (block vs. random). researchgate.net This complexity makes a thorough characterization challenging yet crucial for understanding structure-property relationships. Future trends are moving beyond simple average measurements to more sophisticated analytical techniques capable of resolving these complex mixtures.
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a powerful tool for this purpose. core.ac.uk A key emerging technique is Kendrick Mass Defect (KMD) analysis. KMD analysis simplifies complex mass spectra by transforming the mass scale so that all related homologues in a series (differing only by repeating units like EO or PO) share the same mass defect. core.ac.uk This allows for the rapid identification and grouping of hundreds or even thousands of different combinations of the alkyl (undecanol), ethoxylate, and propoxylate groups within a single sample. core.ac.uk This level of detailed characterization is essential for quality control in manufacturing and for correlating specific structural components with performance attributes. It also provides critical data for validating the effectiveness of new, narrow-distribution catalysts. nih.gov
Predictive Modeling for Rational Design of Undecanol-Derived Surfactants
The empirical, trial-and-error approach to developing new surfactants is time-consuming and expensive. The future of surfactant design lies in predictive modeling, which uses computational tools to correlate molecular structure with physical and chemical properties. This allows for the in silico design of novel undecanol-derived surfactants tailored for specific applications.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are at the forefront of this trend. nsf.gov.lknih.gov These statistical models establish correlations between calculated molecular descriptors (which encode structural information) and key surfactant properties like critical micelle concentration (CMC), surface tension, and bioconcentration factor. nih.govnsf.gov.lk For alcohol ethoxylates, QSAR models have been developed to predict ecotoxicity based on the distribution of individual components ("ethoxymers") rather than just the average structure, leading to more accurate assessments. nih.gov
More recently, machine learning (ML) and artificial intelligence (AI) are being deployed to handle the immense complexity of surfactant behavior. nih.gov ML algorithms, such as gradient-boosted regressors and graph neural networks (GNNs), can be trained on large datasets to predict surfactant properties with high accuracy. nih.govnsf.gov.lk These models can learn the non-linear relationships between a surfactant's architecture—including the undecanol chain length and the number and arrangement of EO and PO units—and its performance in solution. nih.govnsf.gov.lk Foundation models pre-trained on vast libraries of chemical structures are also being adapted to predict complex behaviors like phase diagrams by integrating molecular representations with thermodynamic variables. google.com These predictive tools enable the rational design of new undecanol-derived surfactants with optimized properties, accelerating the development cycle and reducing the need for extensive laboratory experimentation.
Exploration of New Application Frontiers Based on Mechanistic Understanding
While this compound and similar surfactants are staples in cleaning and personal care products, emerging trends point to their use in more specialized, high-performance applications. researchgate.net This expansion is driven by a deeper mechanistic understanding of how their specific amphiphilic structure interacts with different interfaces.
One of the most significant frontiers is in Enhanced Oil Recovery (EOR). rdd.edu.iq In EOR, surfactants are injected into reservoirs to lower the interfacial tension (IFT) between oil and water, mobilizing trapped oil. sciengine.comresearchgate.netjuniperpublishers.com The specific structure of an undecanol-derived surfactant, with its C11 hydrophobic tail and tunable hydrophilic EO/PO chain, can be optimized to achieve the ultra-low IFT required under the harsh conditions of temperature and salinity found in oil reservoirs. sciengine.com The balance of ethoxy and propoxy groups is critical for tuning the surfactant's solubility and stability in high-salinity brines. sciengine.com
Another emerging area is in formulations for crop protection and biopesticides. researchgate.net The effectiveness of a pesticide often depends on its ability to wet and spread across a leaf's waxy surface. Surfactants act as adjuvants, improving the coverage and penetration of the active ingredient. google.com The C11 chain of undecanol provides an optimal level of hydrophobicity for interacting with plant cuticles, while the EO/PO chain can be tailored to ensure compatibility with the pesticide formulation and environmental conditions.
The transition to electric vehicles (EVs) is also opening new applications in specialized lubricants and cooling fluids. researchgate.net Lubricants for EVs require different properties than those for internal combustion engines, including specific thermal control characteristics and material compatibility. researchgate.net Nonionic surfactants like undecanol alkoxylates can function as emulsifiers or additives in these advanced formulations, where low-foaming properties and stability are critical. researchgate.netresearchgate.net By understanding the mechanism of how these surfactants behave at fluid-solid interfaces under various thermal and electrical loads, researchers can design molecules that contribute to the efficiency and longevity of EV components.
Q & A
Q. How can researchers optimize the synthesis of ethoxylated/propoxylated undecanol derivatives for tailored surfactant properties?
Methodological Answer: Synthesis optimization requires precise control over ethylene oxide (EO) and propylene oxide (PO) molar ratios, reaction temperature (typically 120–180°C), and catalyst selection (e.g., alkali hydroxides or metal oxides). To tailor hydrophile-lipophile balance (HLB), use sequential alkoxylation: propoxylation first enhances hydrophobic interactions, while ethoxylation increases water solubility. Characterize intermediates via hydroxyl number titration and final products using HPLC to resolve EO/PO distributions and NMR to confirm branching patterns .
Q. What analytical techniques are critical for resolving structural heterogeneity in ethoxylated/propoxylated undecanol surfactants?
Methodological Answer:
- HPLC with ELSD/RID detection : Separates species by alkyl chain length (C10-C12) or EO/PO units. Use reverse-phase columns for hydrophobic profiling and normal-phase for EO/PO differentiation .
- NMR (¹H/¹³C) : Identifies branching (e.g., random vs. block EO/PO sequences) and quantifies terminal hydroxyl groups. DEPT-135 spectra distinguish primary/secondary alcohols .
- MALDI-TOF MS : Maps molecular weight distributions to detect unreacted alcohol residuals or over-alkoxylated byproducts .
Q. How does EO/PO ratio influence the emulsification efficiency of undecanol-based surfactants?
Methodological Answer: Design a DOE (Design of Experiments) varying EO:PO ratios (e.g., 1:1 to 6:4) and measure:
- HLB values via Griffin’s method (HLB = 20 × (hydrophilic MW / total MW)).
- Emulsion stability via centrifugation (creaming index) and dynamic light scattering (droplet size evolution). Higher EO content (>4 units) improves water solubility but may reduce oil-in-water emulsion stability due to excessive foam formation. PO introduces defoaming properties, ideal for low-foaming industrial cleaners .
Advanced Research Questions
Q. How can reaction kinetics be modeled for ethoxylated/propoxylated undecanol crosslinking with isocyanates?
Methodological Answer: Use in situ FTIR to track NCO consumption rates. For pseudo-first-order kinetics, apply the Arrhenius equation:
where (activation energy) depends on catalyst type (e.g., dibutyltin dilaurate reduces by 30% vs. amine catalysts). Compare reactivity of linear vs. branched undecanol derivatives: branched structures (e.g., propoxylated pentaerythritol) exhibit slower crosslinking due to steric hindrance .
Q. What experimental strategies resolve contradictions in reported emulsion stability data for ethoxylated/propoxylated surfactants?
Methodological Answer: Contradictions often arise from unaccounted variables:
- Salt sensitivity : Test emulsions in NaCl (0.1–1 M). High EO content (>5 units) increases salt tolerance via hydration shells.
- Temperature effects : Conduct rheology studies (25–60°C). PO groups stabilize emulsions at elevated temperatures by reducing cloud points.
- Oil phase polarity : Use Hansen solubility parameters to match surfactant HLB with oil polarity (e.g., hexane vs. castor oil). Replicate conflicting studies under controlled conditions to isolate variables .
Q. How do mixed EO/PO sequences (block vs. random) affect micellar morphology and solubilization capacity?
Methodological Answer:
- Cryo-TEM/SANS : Visualize micelle shape (spherical vs. rod-like). Block copolymers (e.g., EO-first) form larger, stable micelles with lower critical micelle concentrations (CMCs).
- Solubilization assays : Measure uptake of hydrophobic dyes (e.g., Sudan IV) in micellar solutions. Random EO/PO sequences enhance solubilization for nonpolar compounds due to disordered core packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
